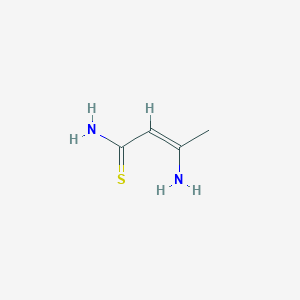
2-(phenoxymethyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid, also known as PMPCA, is a small organic molecule with a wide range of applications in chemistry, biochemistry and pharmacology. PMPCA is a versatile molecule that can be used as a building block in the synthesis of a variety of compounds, and as an important intermediate in the synthesis of drugs, agrochemicals and other organic compounds. PMPCA is also a useful tool in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms.
作用机制
The mechanism of action of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes in the body. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is also believed to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins.
Biochemical and Physiological Effects
2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have anti-inflammatory and antifungal properties, as well as the ability to reduce the symptoms of certain diseases.
实验室实验的优点和局限性
The use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments has a number of advantages, including the fact that it is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of a wide variety of compounds on living organisms. However, there are also a number of limitations to using 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments, including the fact that it is not always possible to accurately predict the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid on living organisms, and the fact that the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can vary depending on the concentration of the compound.
未来方向
The potential future directions for the use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid are numerous. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to develop new drugs and treatments for a variety of diseases, as well as to develop new agrochemicals and other organic compounds. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of environmental toxins and pollutants on living organisms. Finally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements.
合成方法
2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction and the use of a Friedel-Crafts reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group in an organic compound, resulting in the formation of an alcohol. The Friedel-Crafts reaction involves the use of an alkyl halide and an acid catalyst to form a new carbon-carbon bond. Both of these methods are commonly used to synthesize 2-(phenoxymethyl)pyrimidine-4-carboxylic acid from simple starting materials.
科学研究应用
2-(phenoxymethyl)pyrimidine-4-carboxylic acid is widely used in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of drugs on the body, as well as the effects of environmental toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain enzymes and proteins on the body.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(phenoxymethyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloromethylpyrimidine-4-carboxylic acid with phenol in the presence of a base to form 2-(phenoxymethyl)pyrimidine-4-carboxylic acid.", "Starting Materials": [ "2-chloromethylpyrimidine-4-carboxylic acid", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add phenol to a solution of 2-chloromethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g. DMF)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS 编号 |
1485583-26-3 |
产品名称 |
2-(phenoxymethyl)pyrimidine-4-carboxylic acid |
分子式 |
C12H10N2O3 |
分子量 |
230.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



